molecular formula C6H4FN5 B8491271 2-fluoro-5-(1H-tetrazol-1-yl)pyridine

2-fluoro-5-(1H-tetrazol-1-yl)pyridine

Cat. No. B8491271
M. Wt: 165.13 g/mol
InChI Key: VDAZGGJBHYRAPS-UHFFFAOYSA-N
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Patent
US08552022B2

Procedure details

6-fluoropyridin-3-amine (1.12 g, 10 mmol), sodium azide (0.98 g, 15 mmol) and trimethylorthoformate (1.7 g, 16 mmol) were added to acetic acid (20 mL), and stirred at room temperature over night. The reaction was heated to 120° C. reflux for 7 hours. The reaction was cooled down to room temperature, poured into ice water (50 mL), extracted with ethyl acetate (50 mL), second wash with sodium hydroxide (1N, 20 mL). The organic phase was dried by magnesium sulfate, filtered, concentrated and purified by column chromatography through a 80 gram Analogix™ silica gel cartridge eluting with 50% ethyl acetate/hexanes to give the title compound as a white solid.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[N-:9]=[N+:10]=[N-:11].[Na+].[CH3:13]OC(OC)OC>C(O)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:13]=[N:11][N:10]=[N:9]2)=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
FC1=CC=C(C=N1)N
Name
Quantity
0.98 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
second wash with sodium hydroxide (1N, 20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried by magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography through a 80 gram Analogix™ silica gel cartridge
WASH
Type
WASH
Details
eluting with 50% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C=C1)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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